Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride
Overview
Description
Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its use as a cationic dye in the textile industry, particularly for dyeing cotton and wool.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzylidene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized as a dye in the textile industry and as a component in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride: Similar in structure but with a different position of the chlorine atom, leading to variations in reactivity and applications.
Amino(2-(2-Bromobenzylidene)Hydrazinyl)Methaniminium Chloride:
Uniqueness
Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a cationic dye and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4.ClH/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;/h1-5H,(H4,10,11,13);1H/b12-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYSPIAJJZIYGP-NKPNRJPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.